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molecular formula C5H4ClFN2O B8471839 (2-Chloro-5-fluoro-pyrimidin-4-yl)methanol

(2-Chloro-5-fluoro-pyrimidin-4-yl)methanol

Cat. No. B8471839
M. Wt: 162.55 g/mol
InChI Key: VZHFDDYMBJKFDL-UHFFFAOYSA-N
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Patent
US08889856B2

Procedure details

To a solution of 5-fluoro-2-chloropyrimidine (500 μL, 5.24 mmol) in methanol (50 mL) is added benzoyl peroxide (1.5 g, 6.0 mmol) and trifluoroacetic acid (450 μL, 5.95 mmol). The resulting colorless clear solution is degassed by bubbling nitrogen through for 5 minutes and it is then heated at 65° C. for 18.5 hours. The solution is then cooled and concentrated. The resulting residue is diluted with chloroform (50 mL) and washed with saturated aqueous sodium bicarbonate solution (50 mL) and the layers are separated. The aqueous layer is re-extracted with chloroform (50 mL). The combined organic layers are dried over magnesium sulfate, filtered and concentrated to dryness under reduced vacuum. The residue is purified by flash silica gel column chromatography, eluting with gradient of ethyl acetate/dichloromethane (0% to 30%) to give the title compound (210 mg, 25%). 1H-NMR (CDCl3): δ (ppm) 8.42 (s, 1H), 4.85 (s, 2H), 3.57 (br, 1H).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:9](OOC(=O)C1C=CC=CC=1)(=[O:16])C1C=CC=CC=1.FC(F)(F)C(O)=O>CO>[Cl:8][C:5]1[N:6]=[C:7]([CH2:9][OH:16])[C:2]([F:1])=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
FC=1C=NC(=NC1)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
450 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting colorless clear solution is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through for 5 minutes and it
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting residue is diluted with chloroform (50 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (50 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is re-extracted with chloroform (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash silica gel column chromatography
WASH
Type
WASH
Details
eluting with gradient of ethyl acetate/dichloromethane (0% to 30%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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